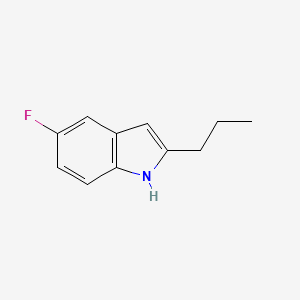

5-Fluoro-2-propyl-1H-indole

Description

5-Fluoro-2-propyl-1H-indole is a fluorinated indole derivative featuring a fluorine atom at the 5-position and a propyl group at the 2-position of the indole scaffold. For example, details the methylation of 5-fluoroindole at the 1-position using methyl iodide, implying that similar strategies could introduce alkyl groups at other positions . The fluorine atom at position 5 likely enhances electronic effects, influencing reactivity and intermolecular interactions, while the 2-propyl group may modulate lipophilicity and steric bulk.

Properties

Molecular Formula |

C11H12FN |

|---|---|

Molecular Weight |

177.22 g/mol |

IUPAC Name |

5-fluoro-2-propyl-1H-indole |

InChI |

InChI=1S/C11H12FN/c1-2-3-10-7-8-6-9(12)4-5-11(8)13-10/h4-7,13H,2-3H2,1H3 |

InChI Key |

LZSWBFHLSQEGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(N1)C=CC(=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Substitution: Fluoro vs. Chloro Analogs

- 5-Chloro-2-propyl-1H-indole (CAS 866405-01-8): This compound replaces fluorine with chlorine at position 5. The chloro analog has a higher molecular weight (193.67 g/mol vs. ~177.22 g/mol for the fluoro compound) and a predicted pKa of 16.63 ± 0.30. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance .

- Biological Implications : Fluorine’s strong electronegativity often enhances metabolic stability and bioavailability in drug design, whereas chlorine may improve hydrophobic interactions.

Substituent Position and Type

- 5-Fluoro-1-methyl-1H-indole (): Methylation at position 1 results in a lower melting point (55–56°C) compared to sulfonated derivatives (e.g., 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole, mp 111–112°C). The 2-propyl group in the target compound likely increases lipophilicity relative to the 1-methyl analog .

- 5-Fluoro-3-(triazolyl-ethyl)-1H-indole derivatives (–5): These compounds feature triazole moieties at position 3, synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry). Their yields (22–42%) are lower than the near-quantitative alkylation/sulfonation reactions in , highlighting the efficiency of simpler substitution strategies .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 5-Fluoro-2-propyl-1H-indole* | C₁₁H₁₂FN | ~177.22 | N/A | 5-F, 2-propyl |

| 5-Chloro-2-propyl-1H-indole | C₁₁H₁₂ClN | 193.67 | N/A | 5-Cl, 2-propyl |

| 5-Fluoro-1-methyl-1H-indole | C₉H₈FN | 149.17 | 55–56 | 5-F, 1-methyl |

| 5-Fluoro-1-tosyl-1H-indole | C₁₅H₁₂FNO₂S | 289.32 | 111–112 | 5-F, 1-tosyl |

| 5-Fluoro-3-triazolyl-indole | C₁₃H₁₂FN₅ | 265.27 | N/A | 5-F, 3-triazolyl-ethyl |

*Predicted values based on analog data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.